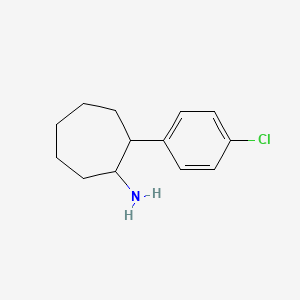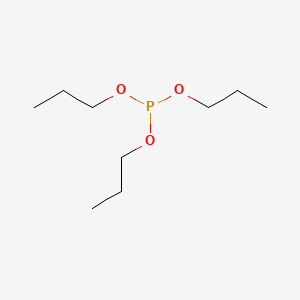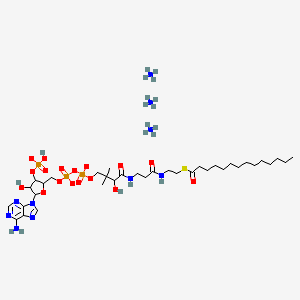
5-(2,4-Dimethylphenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethylphenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 2,4-dimethylphenyl group at the 5-position. Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often employs catalytic processes. For example, the Van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base to produce oxazoles in high yields . This method is advantageous due to its high efficiency and the ability to recycle solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dimethylphenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form open-chain products.
Reduction: Reduction of the oxazole ring can lead to ring cleavage.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to reduce oxazoles.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed for substitution reactions.
Major Products
Oxidation: Open-chain products.
Reduction: Cleaved ring products.
Substitution: Various substituted oxazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(2,4-Dimethylphenyl)oxazole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dimethylphenyl)oxazole involves its interaction with molecular targets such as enzymes and receptors. For example, oxazole derivatives have been shown to inhibit protein kinases and DNA topoisomerases, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The compound’s ability to form non-covalent interactions with biological macromolecules is key to its activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
5-(2,4-Dimethylphenyl)oxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications .
Propiedades
Número CAS |
243455-54-1 |
|---|---|
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
5-(2,4-dimethylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10(9(2)5-8)11-6-12-7-13-11/h3-7H,1-2H3 |
Clave InChI |
IURMPDFUUFVEQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CN=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B12095955.png)


![Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12095972.png)




![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B12096010.png)
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12096015.png)


![[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline](/img/structure/B12096032.png)
![methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12096034.png)
